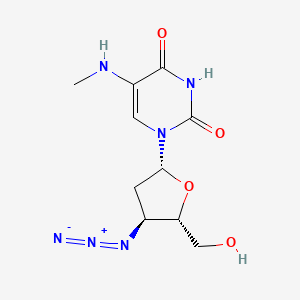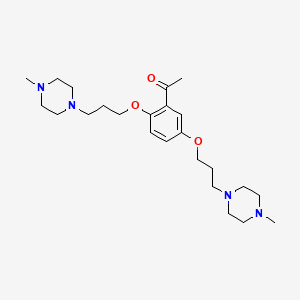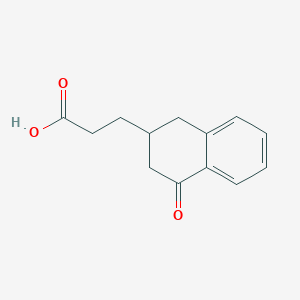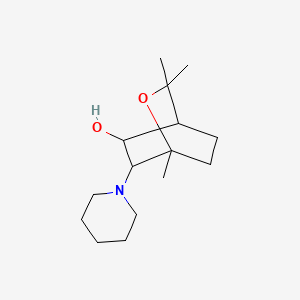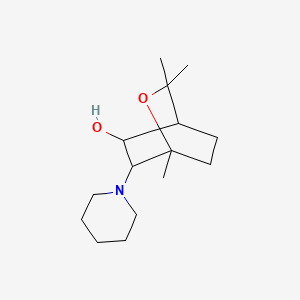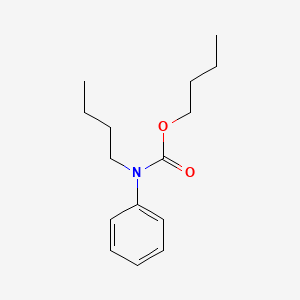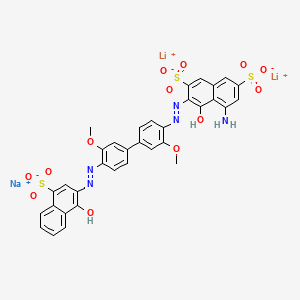
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid is a complex coordination compound It features a cobalt ion coordinated with multiple ligands, including azo compounds and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the cobalt ion changes its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of cobalt.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new coordination compound with different ligands.
Scientific Research Applications
Chemistry
These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.
Biology
In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.
Medicine
Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.
Industry
In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.
Comparison with Similar Compounds
Similar Compounds
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid)
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement and the resulting chemical properties. The presence of azo groups and sulfonamides can impart unique electronic and steric characteristics, making it distinct from other cobalt coordination compounds.
Properties
CAS No. |
68239-47-4 |
|---|---|
Molecular Formula |
C34H28CoN9O9S2 |
Molecular Weight |
829.7 g/mol |
IUPAC Name |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3 |
InChI Key |
GYYKAVHKTXLJDL-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
